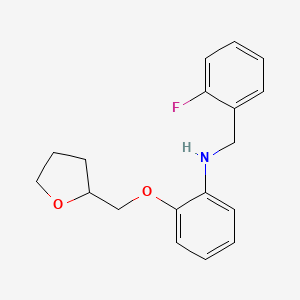![molecular formula C21H29NO2 B1389197 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline CAS No. 1040683-43-9](/img/structure/B1389197.png)
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves several steps. The synthetic route typically includes the reaction of aniline with isopropyl bromide to form N-isopropylaniline. This intermediate is then reacted with 2-(4-isopropylphenoxy)propyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .
Analyse Des Réactions Chimiques
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it is used in preclinical studies to understand its potential biological effects.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets involved are still under investigation, and more research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can be compared with other similar compounds, such as:
2-Isopropoxy-N-[2-(4-methylphenoxy)propyl]-aniline: This compound has a similar structure but with a methyl group instead of an isopropyl group on the phenoxy ring.
2-Isopropoxy-N-[2-(4-ethylphenoxy)propyl]-aniline: This compound features an ethyl group on the phenoxy ring instead of an isopropyl group.
2-Isopropoxy-N-[2-(4-tert-butylphenoxy)propyl]-aniline: This compound has a tert-butyl group on the phenoxy ring, providing different steric and electronic properties.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interactions with molecular targets.
Propriétés
IUPAC Name |
2-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15(2)18-10-12-19(13-11-18)24-17(5)14-22-20-8-6-7-9-21(20)23-16(3)4/h6-13,15-17,22H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUGYSPRLCNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)

![N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine](/img/structure/B1389120.png)

![1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1389128.png)
![5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine](/img/structure/B1389129.png)



![{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1389134.png)
![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1389136.png)

